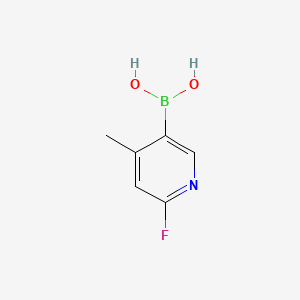
Ácido 2-fluoro-4-metilpiridina-5-borónico
Descripción general
Descripción
2-Fluoro-4-methylpyridine-5-boronic acid is a chemical compound with the molecular weight of 154.94 . Its IUPAC name is 6-fluoro-4-methyl-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a topic of significant interest in the field of organic chemistry. Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . The Suzuki–Miyaura coupling is a widely-used method for carbon-carbon bond formation, and boronic acids are commonly used in this process .Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methylpyridine-5-boronic acid is 1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-4-methylpyridine-5-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Fluoro-4-methylpyridine-5-boronic acid is 331.6±52.0 °C, and its predicted density is 1.28±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido 2-fluoro-4-metilpiridina-5-borónico: se utiliza en el desarrollo de sensores debido a su capacidad para formar complejos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esta interacción es fundamental para la creación de ensayos homogéneos y sistemas de detección heterogéneos, que pueden operar en la interfaz del material de detección o dentro de la muestra a granel.
Etiquetado biológico y manipulación de proteínas
La reactividad del compuesto con los dioles también permite su uso en el etiquetado biológico. Puede utilizarse para modificar proteínas, lo que es crucial para comprender las funciones e interacciones de las proteínas . Esta aplicación se extiende a la manipulación de proteínas, que puede incluir la alteración de su estructura o función con fines de investigación.
Desarrollo terapéutico
Los ácidos borónicos, incluido el ácido 2-fluoro-4-metilpiridina-5-borónico, se exploran por su potencial en el desarrollo terapéutico. Su interacción con diversas moléculas biológicas puede conducir a la creación de nuevos fármacos o agentes terapéuticos .
Tecnologías de separación
En el campo de las tecnologías de separación, el ácido 2-fluoro-4-metilpiridina-5-borónico se puede utilizar para facilitar la separación de diferentes moléculas biológicas. Esto es particularmente útil en los procesos de purificación de mezclas complejas .
Métodos analíticos
Este compuesto también es un bloque de construcción para micropartículas utilizadas en métodos analíticos. Sus propiedades permiten el desarrollo de nuevas técnicas analíticas, que se pueden aplicar a la detección y cuantificación de diversas sustancias .
Sistemas de liberación controlada
En el ámbito de los sistemas de liberación controlada, el ácido 2-fluoro-4-metilpiridina-5-borónico se incorpora a polímeros que pueden responder a la presencia de azúcares para controlar la liberación de insulina. Esta aplicación es particularmente prometedora para el manejo de la diabetes .
Síntesis de herbicidas e insecticidas
El compuesto sirve como material de partida para la síntesis de ciertos herbicidas e insecticidas, mostrando su importancia en la química agrícola .
Intermediario de síntesis orgánica
Por último, se utiliza como intermediario en la síntesis química orgánica, lo que subraya su versatilidad para contribuir a diversas vías sintéticas .
Mecanismo De Acción
Target of Action
The primary target of 2-Fluoro-4-methylpyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The compound’s role in this pathway can lead to the creation of new molecules with potential applications in various fields, including pharmaceuticals and materials science .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The compound’s action can therefore have significant implications in organic chemistry and related fields .
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-methylpyridine-5-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in the SM cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . It’s also worth noting that the compound should be handled and stored properly to maintain its stability and effectiveness .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Fluoro-4-methylpyridine-5-boronic acid in laboratory experiments is its high reactivity and versatility. 2-Fluoro-4-methylpyridine-5-boronic acid is a highly reactive reagent, and is capable of catalyzing a variety of organic reactions. Additionally, 2-Fluoro-4-methylpyridine-5-boronic acid is a relatively inexpensive reagent, and is readily available from chemical suppliers. However, 2-Fluoro-4-methylpyridine-5-boronic acid is a highly volatile compound, and must be handled with care. Furthermore, 2-Fluoro-4-methylpyridine-5-boronic acid is not soluble in water, and must be stored in anhydrous conditions.
Direcciones Futuras
Given the potential applications of 2-Fluoro-4-methylpyridine-5-boronic acid, there are numerous future directions of research. For example, further research could be conducted to explore the use of 2-Fluoro-4-methylpyridine-5-boronic acid in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to explore the mechanism of action of 2-Fluoro-4-methylpyridine-5-boronic acid, as well as its biochemical and physiological effects. Furthermore, research could be conducted to explore the potential applications of 2-Fluoro-4-methylpyridine-5-boronic acid in the field of medicinal chemistry, such as the synthesis of biologically active molecules. Finally, research could be conducted to explore the potential applications of 2-Fluoro-4-methylpyridine-5-boronic acid in the field of materials science, such as the synthesis of polymers and other materials.
Safety and Hazards
The safety information for 2-Fluoro-4-methylpyridine-5-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use personal protective equipment as required .
Propiedades
IUPAC Name |
(6-fluoro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHOAIWOSIBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656790 | |
| Record name | (6-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-18-3 | |
| Record name | (6-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)



![5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1386588.png)
![(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1386593.png)

![[4-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B1386596.png)





![[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386605.png)